N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide derivatives have been screened against bacterial strains. Some of these compounds exhibit promising inhibitory activity, suggesting their potential as therapeutic agents for inflammatory ailments.
- Thieno[3,2-d]pyrimidines, a class to which this compound belongs, exhibit diverse biological activities. These include antitumor, antiviral, and anti-inflammatory effects. Investigating the specific biological pathways affected by this compound could yield valuable insights .
Antibacterial Activity
Biological Activities
Synthesis of Bioactive Compounds
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide involves the condensation of 4-methylbenzoyl chloride with 2-amino-4,6-dioxo-3,4,6,7-tetrahydrobenzo[b][1,4]furo[3,2-d]pyrimidine, followed by N-alkylation with diethylamine and acetylation with acetic anhydride.", "Starting Materials": [ "4-methylbenzoyl chloride", "2-amino-4,6-dioxo-3,4,6,7-tetrahydrobenzo[b][1,4]furo[3,2-d]pyrimidine", "diethylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzoyl chloride with 2-amino-4,6-dioxo-3,4,6,7-tetrahydrobenzo[b][1,4]furo[3,2-d]pyrimidine in the presence of a base such as triethylamine or pyridine to form N-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-amine.", "Step 2: N-alkylation of the intermediate with diethylamine in the presence of a base such as sodium hydride or potassium carbonate to form N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide.", "Step 3: Acetylation of the final product with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the desired compound, N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide." ] } | |
CAS RN |
877657-34-6 |
Product Name |
N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
Molecular Formula |
C23H23N3O4 |
Molecular Weight |
405.454 |
IUPAC Name |
N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H23N3O4/c1-4-24(5-2)19(27)14-25-20-17-8-6-7-9-18(17)30-21(20)22(28)26(23(25)29)16-12-10-15(3)11-13-16/h6-13H,4-5,14H2,1-3H3 |
InChI Key |
MLNSWZSVIXPTEX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)C)OC4=CC=CC=C42 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.